molecular formula C13H17F3N2O B13209300 2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B13209300
M. Wt: 274.28 g/mol
InChI Key: NDOMXUNDXMPPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound with the molecular formula C13H17F3N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-(trifluoromethyl)aniline with butan-2-amine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .

Scientific Research Applications

2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride
  • 2-(sec-butylamino)-N-[2-(trifluoromethyl)phenyl]acetamide

Uniqueness

The presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .

Biological Activity

2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide, also known as a hydrochloride salt with CAS Number 1049751-46-3, is a synthetic compound characterized by its unique structural features, including a butan-2-yl amino group and a trifluoromethyl phenyl moiety. This compound has garnered attention due to its potential biological activity, particularly in pharmacology and drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C13H17F3N2O, with a molecular weight of 274.28 g/mol. The trifluoromethyl group enhances lipophilicity, which may facilitate the compound's ability to penetrate biological membranes and interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group allows for enhanced membrane penetration, enabling the compound to modulate the activity of biological molecules. Research indicates that it may act as a biochemical probe in drug discovery, influencing pathways related to various therapeutic applications.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing similar functional groups have been tested against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AHCT1161.98 ± 1.22
Compound BA5490.71
Compound CMCF-71.88 ± 0.11

These findings suggest that the structural characteristics of this compound could similarly confer antitumor properties.

Enzyme Modulation

The compound has been shown to interact with various enzymes, potentially modulating their activity. For example, studies indicate that the presence of the trifluoromethyl group can enhance binding affinity to certain targets, thereby influencing enzymatic reactions critical in metabolic pathways.

Case Studies and Research Findings

  • Synthesis and Characterization : The synthesis typically involves the reaction of butan-2-amine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine. This multi-step process is crucial for obtaining high purity and yield.
  • Therapeutic Applications : Ongoing research is exploring its potential use in treating conditions such as cancer and inflammatory diseases. The compound's ability to penetrate cellular membranes makes it a candidate for further investigation in drug formulation .
  • Structure-Activity Relationship (SAR) : Comparative studies with structurally similar compounds reveal that modifications in functional groups can significantly alter biological activity. For instance, variations in the acetamide moiety or the presence of additional substituents on the phenyl ring can enhance or diminish efficacy against specific targets.

Properties

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

2-(butan-2-ylamino)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C13H17F3N2O/c1-3-9(2)17-8-12(19)18-11-7-5-4-6-10(11)13(14,15)16/h4-7,9,17H,3,8H2,1-2H3,(H,18,19)

InChI Key

NDOMXUNDXMPPMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC(=O)NC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.